![molecular formula C12H11BrN2O3S B14202622 N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide CAS No. 833455-48-4](/img/structure/B14202622.png)
N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide is an organic compound that features a bromophenoxy group attached to a pyridine ring, which is further connected to a methanesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide typically involves the reaction of 4-bromophenol with 4-chloropyridine in the presence of a base to form the intermediate 4-bromophenoxypyridine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like dimethyl sulfoxide or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly in the treatment of diseases where its specific molecular structure is beneficial.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide involves its interaction with specific molecular targets. The bromophenoxy and pyridine groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The methanesulfonamide group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
- N-[3-(4-chlorophenoxy)pyridin-4-yl]methanesulfonamide
- N-[3-(4-fluorophenoxy)pyridin-4-yl]methanesulfonamide
- N-[3-(4-methylphenoxy)pyridin-4-yl]methanesulfonamide
Uniqueness
N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific halogen bonding interactions, which can be advantageous in certain applications, such as drug design or material science.
特性
CAS番号 |
833455-48-4 |
|---|---|
分子式 |
C12H11BrN2O3S |
分子量 |
343.20 g/mol |
IUPAC名 |
N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C12H11BrN2O3S/c1-19(16,17)15-11-6-7-14-8-12(11)18-10-4-2-9(13)3-5-10/h2-8H,1H3,(H,14,15) |
InChIキー |
POERZTJYPCMFQW-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=C(C=NC=C1)OC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


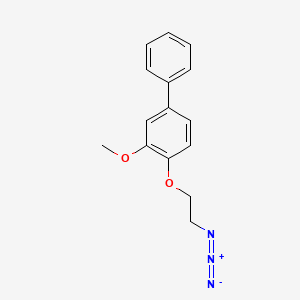
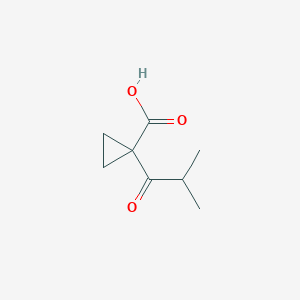
![D-Valine, N-[(phenylamino)carbonyl]-](/img/structure/B14202553.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B14202554.png)
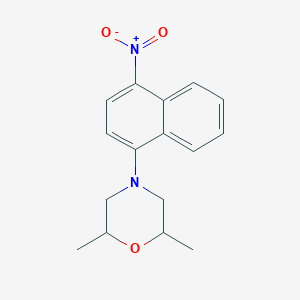
![Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14202562.png)

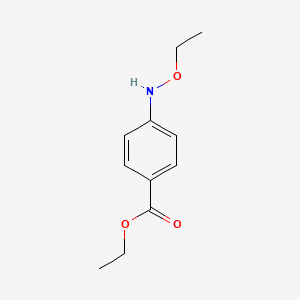
![3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B14202570.png)
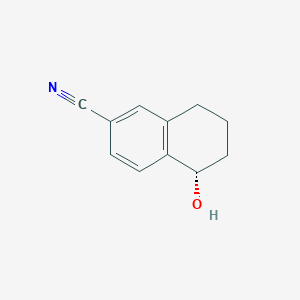
![2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane](/img/structure/B14202581.png)
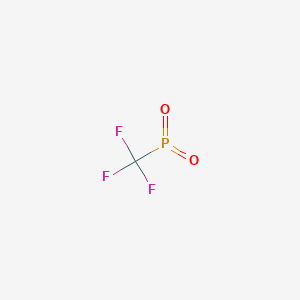
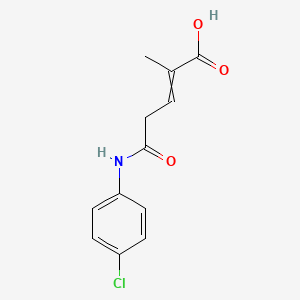
![6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid](/img/structure/B14202612.png)
